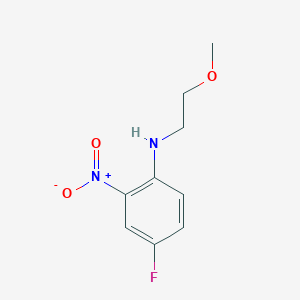

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline

描述

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is an organic compound with the molecular formula C9H11FN2O3 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a nitro group, and a methoxyethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the amino group.

Alkylation: The nitroaniline derivative is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products

Reduction: 4-Fluoro-N-(2-methoxyethyl)-2-aminoaniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a pivotal role in the development of targeted therapies for cancer treatment.

Key Pharmaceutical Synthesis

-

Osimertinib :

- Role : Serves as a crucial precursor in the synthesis of Osimertinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used for treating non-small cell lung cancer (NSCLC).

- Process : The compound undergoes nitration and subsequent transformations to yield Osimertinib, enhancing its efficacy against mutant EGFR variants .

- Mereletinib :

Safety Considerations

Due to its chemical properties, this compound must be handled with care:

- Toxicity : Classified as harmful if swallowed and causes skin irritation .

- Safety Measures : Use personal protective equipment (PPE) and ensure proper storage conditions to mitigate risks associated with exposure.

Data Tables

| Application | Compound Synthesized | Target Disease | Mechanism of Action |

|---|---|---|---|

| Osimertinib | EGFR Tyrosine Kinase Inhibitor | Non-Small Cell Lung Cancer | Inhibits mutant EGFR signaling pathways |

| Mereletinib | BRAFV600E Kinase Inhibitor | Various Cancers | Targets mutant BRAFV600E kinase |

Case Studies

- Synthesis of Osimertinib :

- Development of Mereletinib :

作用机制

The mechanism of action of 4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can also influence its reactivity and interaction with biological molecules.

相似化合物的比较

Similar Compounds

- 4-Fluoro-N-(2-methoxyethyl)-2-methylaniline

- 4-Fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide

Uniqueness

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a methoxyethyl group, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the methoxyethyl group increases its solubility and potential for interaction with biological targets.

生物活性

4-Fluoro-N-(2-methoxyethyl)-2-nitroaniline (CAS No. 1233955-11-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom, a methoxyethyl group, and a nitro group attached to an aniline backbone. Its molecular formula is C10H12FN3O2, with a molecular weight of approximately 227.22 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may interact with receptors in the nervous system or immune cells, influencing signaling pathways.

Toxicity Studies

Toxicological assessments have highlighted several important aspects of the compound's safety profile:

- Genotoxicity : Studies indicate that compounds similar to this compound can exhibit genotoxic effects. For example, related nitroanilines have shown mutagenic properties in bacterial assays, suggesting a potential risk for DNA damage .

- Reproductive Toxicity : Research on structurally analogous compounds has revealed reproductive toxicity in animal models, necessitating further investigation into the effects of this compound on fertility and offspring development .

Study on Related Compounds

A study evaluating the toxicity of 2-methoxy-4-nitroaniline (MNA), a structurally similar compound, found significant adverse effects such as contact hypersensitivity and myocardial necrosis in rodents . These findings underscore the need for comprehensive toxicity evaluations of this compound to ascertain its safety for potential applications.

Data Table: Summary of Biological Activities

Potential Therapeutic Applications

Given its structural properties, this compound may be explored for various therapeutic applications:

- Anticancer Agents : Due to its potential enzyme inhibition capabilities, it may serve as a lead compound in developing anticancer drugs targeting specific pathways.

- Anti-inflammatory Agents : Similar compounds have shown anti-inflammatory properties, suggesting that this compound could also exhibit such activity.

属性

IUPAC Name |

4-fluoro-N-(2-methoxyethyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O3/c1-15-5-4-11-8-3-2-7(10)6-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHIYXSNFCIUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。